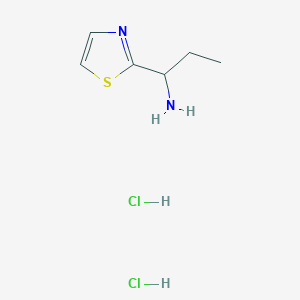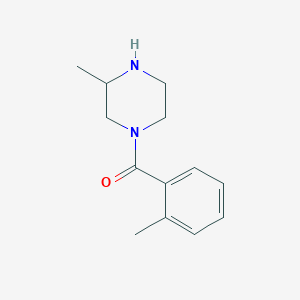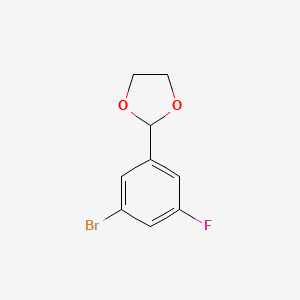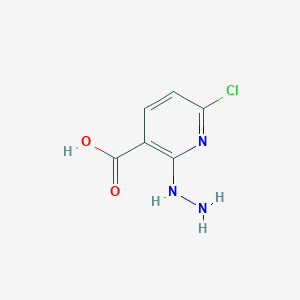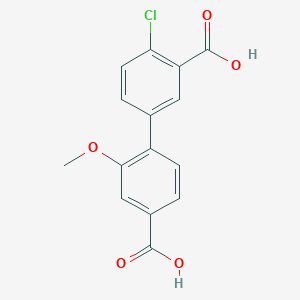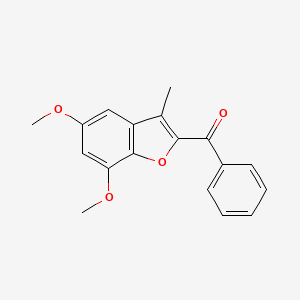
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran (2-B5,7-D3-MBF) is a chemical compound belonging to the class of benzofuran derivatives. It has been studied extensively for its potential uses in biological and medical research.
Applications De Recherche Scientifique
2-B5,7-D3-MBF has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrichemicals. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mécanisme D'action
2-B5,7-D3-MBF has been shown to act as an inhibitor of certain enzymes involved in the synthesis of DNA and RNA. This inhibition of enzyme activity is thought to be the primary mechanism of action of 2-B5,7-D3-MBF in the treatment of cancer and neurological disorders. In addition, it has been shown to act as an antioxidant, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-B5,7-D3-MBF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the levels of certain pro-inflammatory cytokines. In addition, it has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-B5,7-D3-MBF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is relatively fast and efficient. In addition, it is relatively inexpensive, and can be readily obtained from chemical suppliers. However, it is important to note that 2-B5,7-D3-MBF is a highly reactive compound, and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2-B5,7-D3-MBF in scientific research. It has been studied for its potential use in the treatment of cancer and neurological disorders, and further research could be conducted to investigate the efficacy of 2-B5,7-D3-MBF in these areas. In addition, it could be studied for its potential use in the synthesis of other compounds, such as agrichemicals and pharmaceuticals. Furthermore, it could be studied for its potential use as an antioxidant, as well as for its potential effects on other biochemical and physiological processes.
Méthodes De Synthèse
2-B5,7-D3-MBF is synthesized through a two-step reaction, involving the condensation of 2-benzoyl-5,7-dimethoxybenzaldehyde with 3-methylbenzofuran in the presence of a base. The base used is typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature of about 70-80°C for several hours. The resulting product is then purified to obtain a yield of 98%.
Propriétés
IUPAC Name |
(5,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-14-9-13(20-2)10-15(21-3)18(14)22-17(11)16(19)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQOQSPMXMFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

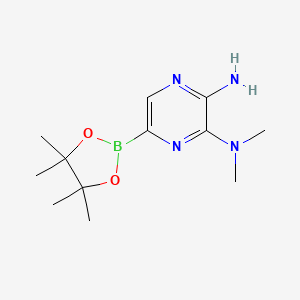
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)


